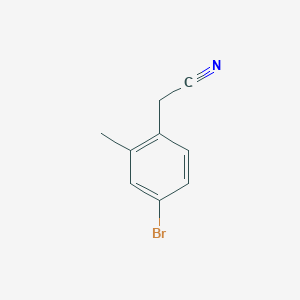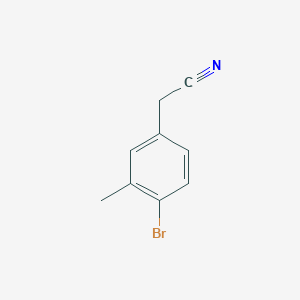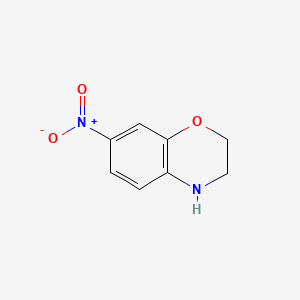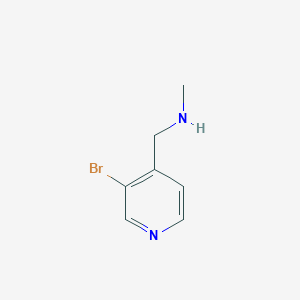
1-(3-bromopyridin-4-yl)-N-methylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(3-bromopyridin-4-yl)-N-methylmethanamine is a brominated pyridine derivative. Pyridine derivatives are known for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural similarity to natural nitrogen-containing compounds. The presence of a bromine atom and a methylamine group in the molecule suggests potential reactivity for further chemical transformations.
Synthesis Analysis
The synthesis of related bromopyridine compounds has been demonstrated in various studies. For instance, the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines has been reported . Although the exact synthesis of 1-(3-bromopyridin-4-yl)-N-methylmethanamine is not detailed, the methodologies described could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of bromopyridine derivatives is characterized by the pyridine ring, a heterocyclic aromatic ring with a nitrogen atom. The position of the bromine atom and the methylamine substituent on the pyridine ring is crucial for the chemical reactivity and properties of the compound. The structure of 1-methyl-3,5,6-tribromopyridone-2, a related compound, has been studied, indicating the positions of bromine atoms on the pyridine ring .
Chemical Reactions Analysis
Bromopyridines are versatile intermediates in organic synthesis. The bromine atom can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various functional groups. The methylamine group could also participate in reactions, such as reductive amination or as a ligand in coordination chemistry. The synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid demonstrates the reactivity of bromopyridines in nucleophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromopyridines depend on the substituents attached to the pyridine ring. The presence of a bromine atom generally increases the density and molecular weight of the compound. The boiling and melting points can vary significantly based on the structure. The compound's solubility in organic solvents or water can be influenced by the presence of the methylamine group. The exact properties of 1-(3-bromopyridin-4-yl)-N-methylmethanamine would need to be determined experimentally, but insights can be gained from related compounds such as 1-methyl-3,5,6-tribromopyridone-2, which has a melting point of 151°C .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
- A study synthesized a compound structurally related to 1-(3-bromopyridin-4-yl)-N-methylmethanamine, which demonstrated antibacterial and antifungal activity (B. G. Rao, A. Prasad, & P. Rao, 2013).
Role in Transition Metal-Catalyzed Hydrolysis
- Research involving a related pyridine compound indicated its utility in transition metal-catalyzed hydrolysis of imines, offering insights into mechanistic aspects of such reactions (Gulraiz Ahmad et al., 2019).
Antimicrobial Screening
- A series of compounds including similar pyridine derivatives were synthesized and showed promising results against various bacteria and fungi, indicating potential antimicrobial applications (N. Desai et al., 2012).
Supramolecular Architectures
- A study explored the hydrogen-bonded supramolecular architectures in complexes containing methylpyridin-2-yl groups, demonstrating the compound's relevance in creating complex molecular structures (Unchulee Suksangpanya et al., 2004).
Electrochemical and Electrogenerated Chemiluminescence Studies
- Research on ruthenium(II) complexes involving a similar pyridine compound revealed significant insights into electrochemical behaviors and photophysical properties, relevant for chemiluminescence applications (R. Gobetto et al., 2006).
Eigenschaften
IUPAC Name |
1-(3-bromopyridin-4-yl)-N-methylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-9-4-6-2-3-10-5-7(6)8/h2-3,5,9H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYAADMZRKSTOBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=NC=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-bromopyridin-4-yl)-N-methylmethanamine | |
CAS RN |
463941-58-4 |
Source


|
| Record name | [(3-bromopyridin-4-yl)methyl](methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

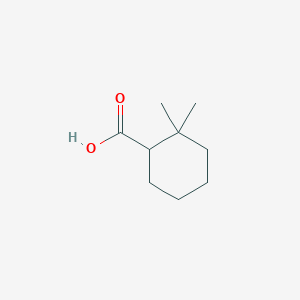
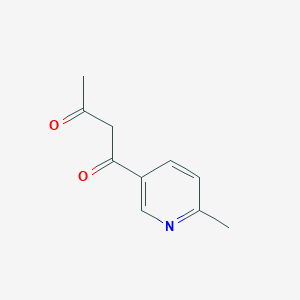
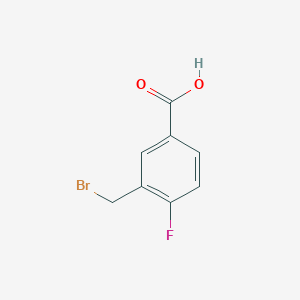
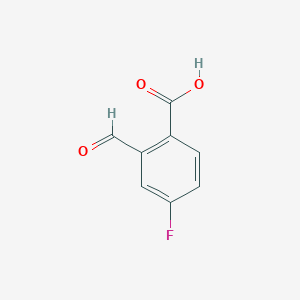
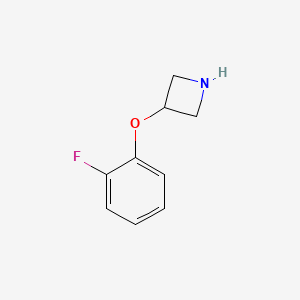
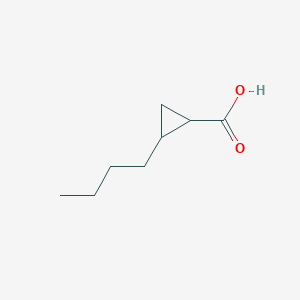
![4-[(2-Hydroxyethyl)amino]-4-oxobutanoic acid](/img/structure/B1343127.png)
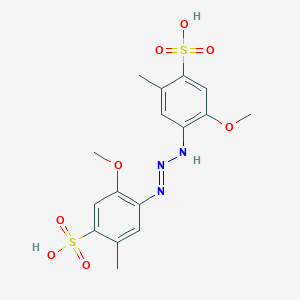

![2-[[2-[[2-[[2-[[2-[[2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]pentanedioic acid](/img/structure/B1343140.png)
